Methyl 2-amino-5-bromoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-bromoquinoline-3-carboxylate is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, offers opportunities for research and development in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromoquinoline-3-carboxylate typically involves the reaction of 2-amino-5-bromoquinoline with methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced quinoline derivatives.
Scientific Research Applications
Methyl 2-amino-5-bromoquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromoquinoline-2-carboxylate
- 2-Amino-5-bromoquinoline
- Methyl 2-aminoquinoline-3-carboxylate
Uniqueness
Methyl 2-amino-5-bromoquinoline-3-carboxylate is unique due to the presence of both amino and bromo groups on the quinoline ring. This combination allows for diverse chemical modifications and enhances its potential for various applications. Compared to similar compounds, it offers a broader range of reactivity and biological activity .
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 2-amino-5-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)7-5-6-8(12)3-2-4-9(6)14-10(7)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
KNAHVVGDNMUJNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC=C(C2=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.